2-Amino-4-chlorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-chlorobenzonitrile involves a combination of experimental and theoretical approaches to optimize the reaction conditions and yield. Studies have focused on developing greener and more efficient synthesis methods, including the use of metal-based heterogeneous catalysts for the Strecker reaction, which is a pivotal step in producing α-aminonitriles, including 2A4CBN. These advancements highlight the ongoing efforts to enhance the synthesis process through sustainable practices (Khan et al., 2022).
Molecular Structure Analysis
The molecular structure of 2A4CBN has been extensively analyzed using FT-IR, FT-Raman spectra, and DFT calculations. These studies have shed light on the molecular geometry, harmonic vibrational frequencies, and bonding features of 2A4CBN. The energy and oscillator strength calculated by Time-Dependent Density Functional Theory (TD-DFT) complement experimental findings, providing a comprehensive understanding of the molecule’s structural characteristics (Sudha et al., 2011).
Chemical Reactions and Properties
2A4CBN participates in various chemical reactions, highlighting its versatility as a chemical intermediate. The compound's ability to undergo condensation reactions and its role in the synthesis of condensed pyrimidines demonstrate its reactivity and utility in organic synthesis. These reactions are crucial for the development of new materials and pharmaceutical compounds, underscoring the practical significance of understanding 2A4CBN’s chemical properties (Shishoo et al., 1990).
Physical Properties Analysis
The physical properties of 2A4CBN, including its solubility, melting point, and crystal structure, have been the subject of detailed investigations. These studies provide insights into the compound's stability, polymorphism, and intermolecular interactions, which are essential for its storage, handling, and application in various chemical processes. Understanding these properties is crucial for the practical use of 2A4CBN in scientific and industrial applications (Rocha et al., 2014).
Scientific Research Applications
1. Molecular Structure and Vibrational Spectra Analysis
- Research Focus : Studies on the molecular structure, vibrational spectra, and NBO analysis of 2-Amino-4-chlorobenzonitrile (2A4CBN) using FT-IR, FT-Raman, and DFT calculations.
- Findings : Demonstrated the molecular geometry and bonding features, as well as the energy and oscillator strength which are significant for understanding the charge transfer within the molecule.
- Application : This research aids in understanding the fundamental chemical properties of 2A4CBN, crucial for its application in various chemical processes (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).
2. Thermodynamic Study of Chlorobenzonitrile Isomers
- Research Focus : Investigated the structural and thermodynamic properties of chlorobenzonitrile isomers, including 2-Amino-4-chlorobenzonitrile, using experimental techniques and computational studies.
- Findings : Explored the intermolecular interactions and their impact on the enthalpy of sublimation, polymorphism, and pseudosymmetry.
- Application : This research provides insights into the physical properties of 2-Amino-4-chlorobenzonitrile, which is essential for its use in chemical synthesis and material science (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
3. Soil Degradation Studies
- Research Focus : Evaluated the degradation and persistence of 2-Amino-4-chlorobenzonitrile in soil, particularly its application as a nitrification inhibitor.
- Findings : Demonstrated how the compound decreases over time in soil and its dissipation following first-order kinetics.
- Application : Important for agricultural applications, particularly in improving the efficiency of nitrogenous fertilizers and controlling environmental pollution (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).
4. Synthesis of Novel Compounds
- Research Focus : Investigated the synthesis of new pyrroloacridinones and pyrrolo[3,2-c][1,8]naphthyridinones using 2-Amino-4-chlorobenzonitrile.
- Findings : Provided a method for the preparation of these derivatives, contributing to the field of organic synthesis.
- Application : These compounds have potential applications in pharmaceuticals and agrochemicals (Rozhkova, Vshivkova, Morozov, Zhulanov, Gorbunov, & Shklyaev, 2017).
Safety And Hazards
Future Directions
2-Amino-4-chlorobenzonitrile may be used in the preparation of various compounds, including 6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, 6-chlorotacrine, and N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide .
properties
IUPAC Name |
2-amino-4-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHALXIAWJOLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068109 | |
Record name | Benzonitrile, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobenzonitrile | |
CAS RN |
38487-86-4 | |
Record name | 2-Amino-4-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38487-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038487864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.